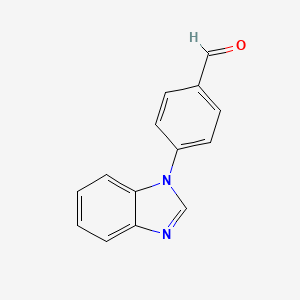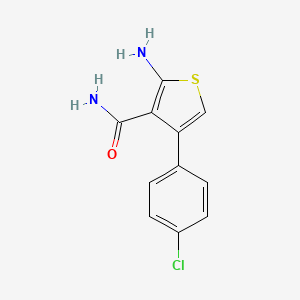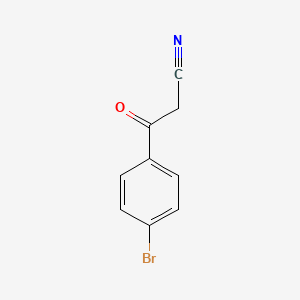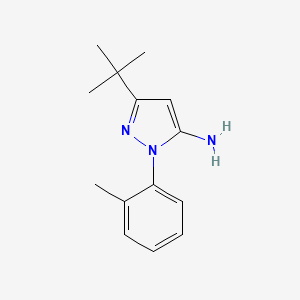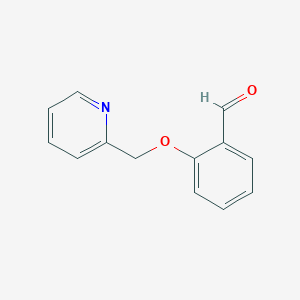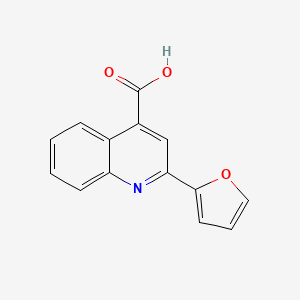
2-(Furan-2-yl)quinoline-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(furan-2-yl)quinoline-4-carboxylic acid involves several steps, including the coupling of quinoline-amine with furan-2-carbonyl chloride and subsequent reactions to introduce different functional groups or to form various derivatives. For example, N-(Quinolin-6-yl)furan-2-carboxamide was prepared and then converted to 2-(furan-2-yl)thiazolo[5,4-f]quinoline through a series of reactions including treatment with Р2S5 and oxidation with potassium ferricyanide (El’chaninov & Aleksandrov, 2017).
Molecular Structure Analysis
The molecular structures of 2-(furan-2-yl)quinoline-4-carboxylic acid derivatives have been characterized using various spectroscopic techniques, including NMR and X-ray diffraction analysis. These analyses confirm the complex structures and help in understanding the spatial arrangement of atoms within the molecule (Görlitzer et al., 2002).
Chemical Reactions and Properties
2-(Furan-2-yl)quinoline-4-carboxylic acid and its derivatives undergo various chemical reactions, including electrophilic and nucleophilic substitution reactions. These reactions demonstrate the reactivity of the furan and quinoline rings and are crucial for the synthesis of complex organic molecules with potential biological activities (El’chaninov & Aleksandrov, 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of 2-(furan-2-yl)quinoline-4-carboxylic acid derivatives are important for their characterization and application in different fields. These properties are often determined using techniques like X-ray crystallography and differential scanning calorimetry (Dobrzyńska & Jerzykiewicz, 2004).
Chemical Properties Analysis
The chemical properties of 2-(furan-2-yl)quinoline-4-carboxylic acid derivatives, such as acidity, basicity, and reactivity towards different reagents, are explored through various chemical reactions. These studies help in understanding the behavior of these compounds in biological systems and their potential as pharmaceuticals (Beale et al., 1990).
Aplicaciones Científicas De Investigación
-
Pharmaceutical and Medicinal Chemistry
- Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry .
- Quinoline derivatives are known to be biologically active compounds possessing several pharmacological activities .
- Many new therapeutic agents have been developed using the quinoline nucleus .
- Quinoline has been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
-
Cancer Research
-
Drug Discovery
-
Synthesis of Bioactive Compounds
- Furan-2-carbaldehydes, as biomass-derived chemicals, are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3 H)-ones .
- This process involves ligand-free photocatalytic C–C bond cleavage . Notably, protection of hydroxyl, carboxyl, amide, or secondary amino groups is not required .
-
Synthesis of High-Nuclearity Heterometallic Complex
-
Synthesis of Antidiabetic Vanadyl Complex
-
Synthesis of Biologically and Pharmaceutically Active Quinoline
- Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
- It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
- For example, Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
-
Synthesis of Heterocyclic Compounds
- Quinoline is an aromatic nitrogen-containing heterocyclic compound having a molecular formula of C9H7N .
- It participates in both electrophilic and nucleophilic substitution reactions .
- Quinoline moiety commonly exists in various natural compounds (Cinchona alkaloids), and pharmacological studies have shown that the quinolone ring system is present in many compounds exhibiting a broad range of biological activities .
Propiedades
IUPAC Name |
2-(furan-2-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(17)10-8-12(13-6-3-7-18-13)15-11-5-2-1-4-9(10)11/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEKTFINADFAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)quinoline-4-carboxylic acid | |
CAS RN |
20146-25-2 | |
| Record name | 2-(furan-2-yl)quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


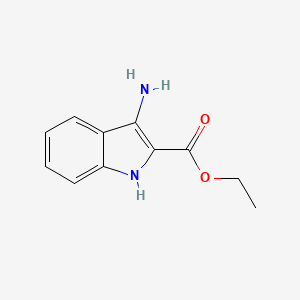
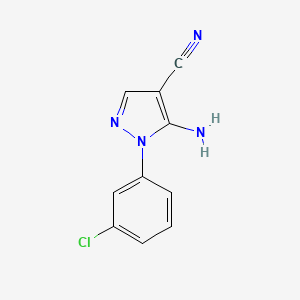
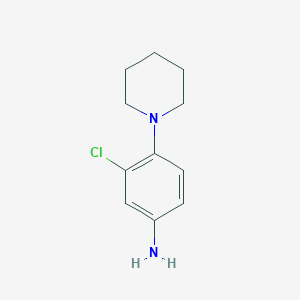
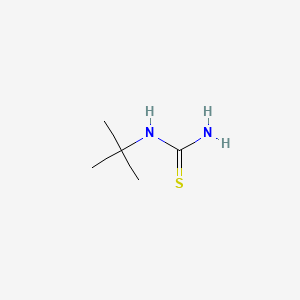
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B1269157.png)
